molecular formula C14H13ClN2O2S2 B13577118 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide CAS No. 878118-29-7

6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide

Cat. No.: B13577118
CAS No.: 878118-29-7
M. Wt: 340.9 g/mol
InChI Key: WUADVYACXXMLGT-UHFFFAOYSA-N
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Description

6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a sulfonamide group, and a benzothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiopyran ring, followed by the introduction of the sulfonamide group and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.

    Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.

    Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiopyran moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in certain applications.

Properties

CAS No.

878118-29-7

Molecular Formula

C14H13ClN2O2S2

Molecular Weight

340.9 g/mol

IUPAC Name

6-chloro-N-(3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H13ClN2O2S2/c15-14-6-5-10(9-16-14)21(18,19)17-12-7-8-20-13-4-2-1-3-11(12)13/h1-6,9,12,17H,7-8H2

InChI Key

WUADVYACXXMLGT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C1NS(=O)(=O)C3=CN=C(C=C3)Cl

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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